molecular formula C10H14IN B8260812 Benzenemethanamine, 3-iodo-N-propyl-

Benzenemethanamine, 3-iodo-N-propyl-

Cat. No.: B8260812
M. Wt: 275.13 g/mol
InChI Key: KVQOKPXADMZSMN-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-iodo-N-propyl- is an aromatic amine characterized by a benzene ring substituted with an iodine atom at the 3-position and an N-propyl group attached to the methanamine moiety. The iodine substituent introduces significant steric and electronic effects, while the N-propyl group enhances lipophilicity compared to shorter alkyl chains.

Properties

IUPAC Name

[2-(3-iodopropyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOKPXADMZSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCI)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-iodo-N-propyl- typically involves the reaction of 2-bromopropylbenzene with sodium iodide in the presence of a polar aprotic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The resulting 2-(3-iodopropyl)benzene is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-iodo-N-propyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-iodo-N-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium azide (NaN₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, 3-iodo-N-propyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used as a precursor for radiolabeled compounds in biological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-iodo-N-propyl- exerts its effects involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between Benzenemethanamine, 3-iodo-N-propyl- and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Applications
Benzenemethanamine, 3-iodo-N-propyl- 3-Iodo, N-Propyl ~263.1 (estimated) Amine High lipophilicity; halogen-mediated stability
Benzeneethanamine, 3-amino-2-methyl-N,N-dipropyl 3-Amino, 2-Methyl, N,N-Dipropyl 234.38 Amine Active Pharmaceutical Ingredient (Ropinirole)
Benzamide, 3-(cyclohexylmethoxy)-N,N-dipropyl- 3-Cyclohexylmethoxy, N,N-Dipropyl 317.47 Amide Enhanced solubility due to amide group
Benzenamine, 3-methyl 3-Methyl ~107.15 (estimated) Amine Simpler structure; industrial uses

Substituent Effects

  • Iodo vs. Amino/Methyl Groups: The iodine atom in Benzenemethanamine, 3-iodo-N-propyl- increases molecular weight and polarizability compared to 3-amino () or 3-methyl () substituents. This heavy atom may also reduce reactivity due to steric hindrance, making the compound more stable but less nucleophilic .
  • N-Propyl vs.

Physicochemical Properties

  • Lipophilicity: The N-propyl group and iodine substituent likely increase logP (octanol-water partition coefficient) compared to unhalogenated amines (e.g., Benzenamine, 3-methyl), enhancing membrane permeability but complicating aqueous solubility.
  • Thermal Stability: Halogenated amines like Benzenemethanamine, 3-iodo-N-propyl- may exhibit higher thermal stability than amino-substituted analogs (e.g., ), as iodine’s electron-withdrawing effects stabilize the aromatic ring .

Research Findings and Limitations

  • Synthetic Challenges : The introduction of iodine at the 3-position may require specialized reagents (e.g., iodinating agents like N-iodosuccinimide), as seen in halogenation protocols for related amines .
  • Toxicity Considerations: Halogenated amines often exhibit higher toxicity compared to non-halogenated analogs (e.g., Benzenamine, 3-methyl), necessitating rigorous safety evaluations .

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